N-(benzylideneamino)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-benzylideneamino]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCMGYNVDSOFHV-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421236 | |
| Record name | N'-Methylbenzaldehyde hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13466-29-0 | |
| Record name | NSC521611 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC189818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-Methylbenzaldehyde hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00421236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzylideneamino Methanamine and Its Analogs
Established Synthetic Routes via Condensation Reactions
The most conventional and widely established method for synthesizing N-(benzylideneamino)methanamine, a type of Schiff base, is the direct condensation of a primary amine with an aldehyde. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine.
A typical synthesis of this compound (also known as N-benzylidenemethylamine) involves reacting benzaldehyde (B42025) with methylamine (B109427). orgsyn.orgnih.gov In one common procedure, freshly distilled benzaldehyde is added to an aqueous solution of methylamine at room temperature. orgsyn.org The reaction is often mildly exothermic and results in the formation of a milky white emulsion. The mixture is typically stirred for an extended period, such as overnight, to ensure the completion of the reaction. orgsyn.org The formation of the imine is a reversible process, and to drive the equilibrium toward the product, the water formed during the reaction is often removed, for instance, by azeotropic distillation using a solvent like benzene (B151609) or toluene. google.com
This condensation principle is broadly applicable to the synthesis of various Schiff bases. For example, N-benzylideneaniline is synthesized through the condensation of aniline (B41778) with benzaldehyde. Green chemistry approaches have been applied to this type of reaction, utilizing solvent-free conditions where the reactants are mixed, sometimes with a catalyst, and pressure is applied to facilitate the reaction, thus minimizing environmental impact. The general mechanism involves the nucleophilic attack of the amine's nitrogen on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product.
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| Benzaldehyde | Methylamine (40% aq. solution) | This compound | Room temperature, stirred overnight | orgsyn.org |
| Aniline | Benzaldehyde | N-benzylideneaniline | Solvent-free, manual mixing with pressure | |
| Monoethanolamine | Paraformaldehyde | Oxazolidine-type intermediate | Heated on steam bath, water removed with benzene | google.com |
| (E)-2-arylidene-3-cyclohexenones | Primary amines | 2-benzyl N-substituted anilines | Catalyst- and additive-free, various solvents (e.g., DME) | beilstein-journals.orgresearchgate.net |
Advanced Synthetic Strategies for Hydrazone Derivatives
Hydrazones, which contain the R1R2C=NNR3R4 structure, are analogs of this compound and are synthesized by reacting hydrazides or hydrazines with aldehydes or ketones. nih.govnih.gov Advanced synthetic strategies have been developed to improve the efficiency and applicability of hydrazone synthesis. These methods range from solution-based approaches to solvent-free techniques like mechanosynthesis and solid-state melt reactions. nih.gov
Solution-based synthesis is the most common pathway, typically involving the reaction of appropriate hydrazides with aldehydes in various organic solvents such as ethanol, methanol, or dioxane. nih.govmdpi.com The reaction is often heated under reflux for several hours. nih.govmdpi.com In many cases, a catalytic amount of an acid, such as glacial acetic acid, is added to facilitate the condensation. mdpi.com After the reaction is complete, the hydrazone product often precipitates from the solution and can be collected by filtration and purified by recrystallization. mdpi.com
More advanced, environmentally friendly methods include mechanochemical synthesis (grinding) and solid-state melt reactions, which can be more efficient for certain derivatives. nih.gov For instance, the mechanochemical approach has been found to be a better choice for synthesizing quinazolines, while solid-state melt reactions are more efficient for derivatives of (iso)nicotinic based hydrazones. nih.gov These solvent-free methods reduce waste and can sometimes lead to higher yields and shorter reaction times. Furthermore, post-synthetic modifications of crystalline hydrazones have been achieved by reacting them with aldehyde vapors, demonstrating an innovative approach to creating more complex hydrazone-Schiff bases. nih.gov
| Hydrazide/Hydrazine (B178648) | Aldehyde/Ketone | Product | Conditions | Reference |
| Cyanoacetylhydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | 1,4-Dioxane, reflux 6h | nih.gov |
| 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl) amino)-4-methylthiazole-5-carbohydrazide | Various substituted aromatic aldehydes | Hydrazide-hydrazone derivatives | Ethanol, catalytic glacial acetic acid, reflux 3-4h | mdpi.com |
| 2-Aminobenzoylhydrazide | Pyridine-2-carbaldehyde | Ineffective in synthesizing hydrazone | Not specified | nih.gov |
| N,N-dimethylhydrazine | Various azides | Pure hydrazones | Ferric chloride hexahydrate catalyst, acetonitrile, reflux | organic-chemistry.org |
| Activated Amide | Hydrazine and Aldehyde/Ketone | Acyl Hydrazones | Aqueous environment, 25 °C, transition-metal-catalyst-free | researcher.life |
Catalytic Approaches in this compound Formation
The use of catalysts in the formation of this compound and its analogs can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. A wide range of catalysts, including simple acids and bases, as well as more complex metal-based systems, have been employed.
Acid catalysis is a common strategy. Simple acids like glacial acetic acid are frequently used in small amounts to catalyze the condensation reaction, particularly in the synthesis of hydrazones. mdpi.com Similarly, the condensation of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) with benzaldehyde can be facilitated by benzoic acid, which participates in the formation of intermediate species. nih.gov
Inorganic catalysts have also proven effective. For example, a green chemistry approach for synthesizing N-benzylideneaniline uses a small amount (0.1%) of iron(II) sulfate (B86663) (FeSO4) under solvent-free conditions. Magnesium sulfate (MgSO4) has been used as a catalyst to produce N-benzylidenebenzylamine from benzylamine (B48309) and benzaldehyde at room temperature, achieving a high yield after 24 hours. google.com
More sophisticated catalytic systems involving transition metals have been developed for related transformations. A catalyst prepared by depositing gold onto a solid hydroxyapatite (B223615) substrate is effective for synthesizing N-benzylidenebenzylamine from benzylamine and benzyl (B1604629) alcohol under oxidizing conditions at 60°C. google.com Ruthenium-containing complexes have also been explored as catalysts for the synthesis of the same compound from different starting materials, although sometimes requiring harsh conditions. google.com Additionally, catalytic acceptorless dehydrogenative coupling represents a modern approach for the direct synthesis of arylhydrazones from arylhydrazines and alcohols, offering high selectivity. organic-chemistry.org
| Reactants | Catalyst | Conditions | Product/Yield | Reference |
| Aniline, Benzaldehyde | FeSO4 (0.1%) | Solvent-free, room temperature, 2 min | N-benzylideneaniline / 57% | |
| Benzylamine, Benzaldehyde | MgSO4 | Room temperature, 24 h | N-benzylidenebenzylamine / 87% | google.com |
| Benzylamine, Benzyl alcohol | Gold on hydroxyapatite | Toluene/mesitylene, 60°C, 3 h | N-benzylidenebenzylamine | google.com |
| Benzyl alcohol, Ammonia | Ruthenium-containing catalyst | Toluene, 135°C, 13 h | N-benzylidenebenzylamine / 12% | google.com |
| Arylhydrazines, Alcohols | Not specified (Acceptorless Dehydrogenative Coupling) | Not specified | Arylhydrazones | organic-chemistry.org |
| Aldehydes, Hydrazines, Alkyl halides | Base-promoted | One-pot | Trisubstituted hydrazones / Very good yields | organic-chemistry.org |
Reactivity Profiles and Mechanistic Elucidation of N Benzylideneamino Methanamine
Nucleophilic Addition Reactions to the Imine Linkage
The carbon-nitrogen double bond in N-(benzylideneamino)methanamine is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This inherent polarity makes the imine carbon susceptible to attack by nucleophiles. This reaction is a fundamental process in the functionalization of imine-containing compounds. libretexts.orglibretexts.org
The general mechanism for nucleophilic addition to an imine begins with the attack of a nucleophile on the electrophilic imine carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. khanacademy.org Subsequent protonation of the nitrogen atom typically yields the final, more stable addition product. The reaction is often catalyzed by acid, which protonates the imine nitrogen, enhancing the electrophilicity of the carbon atom and making it more susceptible to attack. libretexts.org
In the context of hydrazones like this compound, the imine carbon can react with potent nucleophiles such as organometallic reagents. wikipedia.org For instance, Grignard reagents or organolithium compounds can add to the C=N bond to form new carbon-carbon bonds, leading to substituted hydrazine (B178648) derivatives.
Nucleophilic Attack: The nucleophile adds to the imine carbon.
Intermediate Formation: A tetrahedral, anionic intermediate is formed.
Protonation: A proton source in the reaction medium protonates the nitrogen, yielding the final product.
This reactivity is foundational for synthesizing more complex molecules from a simple hydrazone precursor.
Cycloaddition Chemistry: Exploration of 1,3-Dipole Formation and Reactivity (e.g., Azomethine Ylides from related systems)
The imine functionality within this compound serves as a precursor for the in-situ generation of azomethine ylides, which are highly reactive 1,3-dipoles. wikipedia.org An azomethine ylide consists of an iminium ion adjacent to a carbanion, creating a C-N-C system with four pi-electrons. nih.gov These intermediates are not typically isolated but are trapped in cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines. wikipedia.orgrsc.org
The generation of azomethine ylides from imine-related structures can be achieved through several methods, including the condensation of an α-amino acid with an aldehyde, which proceeds via decarboxylation, or the deprotonation of an imine at the α-carbon. wikipedia.orgnih.gov Once formed, these ylides readily undergo [3+2] cycloaddition reactions. These reactions are highly valuable in organic synthesis as they can create multiple new stereocenters with high regio- and stereoselectivity. wikipedia.org
The versatility of this reaction is demonstrated by the wide range of dipolarophiles that can participate in the cycloaddition.
| Dipolarophile Class | Example | Resulting Heterocycle |
|---|---|---|
| Alkenes (electron-deficient) | Nitrostyrenes | Pyrrolidines nih.gov |
| Alkynes | Alkynyl dipolarophiles | Pyrrolines nih.gov |
| Carbonyls | Aldehydes, Ketones | Oxazolidines nih.govhighfine.com |
| Heterocumulenes | Isothiocyanates | Thiazolidines nih.gov |
This cycloaddition chemistry provides a powerful pathway for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many biologically active molecules and pharmaceutical drugs. rsc.orghighfine.com
Transformations Involving the Imine (C=N) and Hydrazone (N-N) Bonds
The dual presence of the C=N and N-N bonds in this compound allows for distinct chemical transformations at each site. The reactivity of these bonds can be controlled by the choice of reagents and reaction conditions.
Hydrolysis of the C=N Bond: The imine linkage in hydrazones is susceptible to hydrolysis, particularly under acidic conditions. This reaction cleaves the C=N bond, regenerating the parent aldehyde (benzaldehyde) and the corresponding hydrazine (methylhydrazine). wikipedia.org Alkyl hydrazones are noted to be significantly more sensitive to hydrolysis than analogous oximes. wikipedia.org
Reduction of the N-N Bond: The nitrogen-nitrogen single bond can be cleaved via reduction. This process typically yields two separate amine molecules. wikipedia.org
Wolff-Kishner Reduction: Hydrazones are key intermediates in the Wolff-Kishner reduction, a reaction that converts aldehydes and ketones to the corresponding alkanes. wikipedia.orglibretexts.org The process involves the formation of a hydrazone, which is then treated with a strong base (like KOH) at high temperatures. libretexts.org The mechanism involves deprotonation at the nitrogen, followed by a tautomerization and the eventual elimination of highly stable nitrogen gas (N₂) to form a carbanion, which is then protonated to yield the alkane. libretexts.org
Catalytic Transformations: Recent research has demonstrated that N-heterocyclic carbenes (NHCs) can catalyze the activation of hydrazones. acs.orgacs.org This catalytic strategy can extend across both the C=N and N-N bonds to activate the remote nitrogen atom for enantioselective reactions, offering novel pathways for synthesizing chiral nitrogen-containing molecules. acs.org
Conformational Isomerism: The N-acylhydrazone backbone, a related structure, exhibits geometric isomerism (E/Z) due to restricted rotation around the C=N bond and conformational isomerism due to rotation around the N-N bond. mdpi.com While this compound is not an N-acylhydrazone, similar considerations of E/Z isomerism about the C=N bond apply, which can influence its reactivity and spectroscopic properties.
Mechanistic Investigations of Specific Reactions (e.g., Michael Additions)
The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). organic-chemistry.orgewadirect.com This reaction is a powerful tool for forming carbon-carbon bonds under thermodynamic control. organic-chemistry.org
This compound, as a hydrazone, can function as a precursor to a potent Michael donor. The α-hydrogen atoms on the methyl group adjacent to the nitrogen are significantly more acidic (by several orders of magnitude) than those of a corresponding ketone. wikipedia.org Deprotonation of this α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a resonance-stabilized carbanion known as an azaenolate. wikipedia.org
The mechanism proceeds as follows:
Deprotonation: A strong base removes a proton from the carbon alpha to the C=N bond, forming a nucleophilic azaenolate.
Conjugate Addition: The azaenolate attacks the β-carbon of an α,β-unsaturated Michael acceptor.
Protonation/Workup: The resulting enolate intermediate is protonated during reaction workup to give the final 1,5-dicarbonyl compound equivalent after hydrolysis of the hydrazone.
This strategy allows hydrazones to serve as enolate surrogates in carbon-carbon bond-forming reactions. The use of chiral hydrazines, such as those derived from SAMP/RAMP auxiliaries, enables these Michael additions to be performed with high stereoselectivity. wikipedia.org
| Michael Acceptor Class | General Structure | Example |
|---|---|---|
| α,β-Unsaturated Ketones | R-CO-CH=CH-R' | Methyl vinyl ketone |
| α,β-Unsaturated Aldehydes | R-CHO-CH=CH-R' | Acrolein ewadirect.com |
| α,β-Unsaturated Esters | R-COOR'-CH=CH-R'' | Ethyl acrylate |
| α,β-Unsaturated Nitriles | R-CN-CH=CH-R' | Acrylonitrile |
| Nitroalkenes | R-NO₂-CH=CH-R' | Nitrostyrene |
The ability to form azaenolates makes this compound and related hydrazones versatile nucleophiles in a variety of important synthetic transformations beyond the Michael addition.
Coordination Chemistry and Ligand Properties of N Benzylideneamino Methanamine
Design and Synthesis of Metal Complexes Incorporating N-(benzylideneamino)methanamine as a Ligand
The synthesis of metal complexes with this compound as a ligand would likely follow well-established methodologies in coordination chemistry. The primary route involves the reaction of the pre-formed Schiff base with a suitable metal salt in an appropriate solvent.
The this compound ligand, with its imine nitrogen and the amine nitrogen, possesses two potential donor sites for coordination to a metal center. The synthesis of such complexes would typically involve the reaction of the ligand with various metal precursors, such as halides, acetates, or nitrates of transition metals like copper, nickel, cobalt, and palladium. The choice of solvent would be crucial and would depend on the solubility of both the ligand and the metal salt, with common options including ethanol, methanol, acetonitrile, or dimethylformamide (DMF).
The general synthetic approach can be represented as:
mL + MXn → [M(L)m]Xn
Where:
L = this compound
M = Metal ion
X = Anion (e.g., Cl-, Br-, NO3-, CH3COO-)
m and n represent the stoichiometric coefficients.
The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve good yields and crystalline products suitable for detailed characterization. Techniques like refluxing or stirring at room temperature are common. The isolation of the resulting solid complexes would typically be achieved by filtration, followed by washing with a suitable solvent to remove any unreacted starting materials.
Coordination Modes and Molecular Structures of this compound Metal Complexes
The coordination behavior of this compound is expected to be versatile, primarily dictated by the nature of the metal ion, its oxidation state, and the reaction conditions. The ligand could potentially act as a monodentate or a bidentate chelating agent.
As a monodentate ligand , it would most likely coordinate through the more Lewis basic imine nitrogen atom. This mode of coordination would be favored in the presence of strongly coordinating solvents or other competing ligands.
As a bidentate ligand , it would chelate the metal ion using both the imine nitrogen and the amine nitrogen, forming a stable five-membered ring. This chelation is often a driving force for complex formation.
Although no specific crystallographic data for this compound complexes have been reported, a hypothetical data table for a potential complex is presented below to illustrate the type of information that would be generated from such studies.
Hypothetical Structural Data for a [M(this compound)2]X2 Complex
| Parameter | Hypothetical Value |
| Coordination Geometry | Octahedral |
| M-N(imine) Bond Length (Å) | 2.05 |
| M-N(amine) Bond Length (Å) | 2.15 |
| N(imine)-M-N(amine) Angle (°) | 85.0 |
| N(imine)-M-N(imine) Angle (°) | 90.0 / 180.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would also be crucial in elucidating the coordination mode. In IR spectroscopy, a shift in the ν(C=N) stretching frequency upon coordination would confirm the involvement of the imine nitrogen in bonding. Similarly, changes in the chemical shifts of the protons near the nitrogen atoms in ¹H NMR spectra would provide evidence of coordination.
Catalytic Applications of this compound-Derived Metal Complexes in Organic Transformations
Metal complexes derived from Schiff base ligands are well-known for their catalytic activity in a wide range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to influence the catalytic performance of the metal center. Complexes of this compound could potentially be active catalysts for various reactions.
Potential catalytic applications include:
Oxidation Reactions: The metal complexes could catalyze the oxidation of alcohols, alkenes, and other organic substrates.
Reduction Reactions: They might be effective in the hydrogenation or transfer hydrogenation of ketones, imines, and nitro compounds.
Cross-Coupling Reactions: Palladium complexes of this ligand could potentially be used in fundamental carbon-carbon bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings.
The catalytic activity would be evaluated by monitoring the conversion of reactants and the yield of the desired products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The efficiency of the catalyst is typically reported in terms of turnover number (TON) and turnover frequency (TOF).
A hypothetical data table illustrating the potential catalytic performance in a generic cross-coupling reaction is provided below.
Hypothetical Catalytic Performance of a Palladium Complex of this compound in a Suzuki Coupling Reaction
| Catalyst Loading (mol%) | Substrate | Product Yield (%) | Turnover Number (TON) |
| 1 | Aryl Halide + Arylboronic Acid | 95 | 95 |
| 0.5 | Aryl Halide + Arylboronic Acid | 92 | 184 |
| 0.1 | Aryl Halide + Arylboronic Acid | 85 | 850 |
This table is for illustrative purposes only and does not represent actual experimental data.
The development of this compound-derived metal complexes as catalysts remains an open area of research. Systematic studies are required to synthesize and characterize these complexes and to explore their full potential in various catalytic organic transformations.
Computational and Theoretical Investigations of N Benzylideneamino Methanamine
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard for predicting the properties of molecules like N-(benzylideneamino)methanamine.
Molecular Geometry: The first step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. Key parameters obtained from this optimization include:
Bond Lengths: The equilibrium distance between the nuclei of two bonded atoms.
Bond Angles: The angle formed between three connected atoms.
Dihedral Angles: The rotational angle between the planes defined by two sets of three atoms, which describes the conformation of the molecule.
For this compound, calculations would likely be performed on different possible conformers to identify the global minimum energy structure, providing a precise and static picture of its shape.
Electronic Structure: Analysis of the electronic structure reveals how electrons are distributed within the molecule, which is fundamental to its reactivity and spectroscopic properties. Key aspects include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Theoretical studies on related Schiff bases often use DFT methods with basis sets like 6-311++G(d,p) to generate these insights. researchgate.net
Theoretical Predictions and Interpretation of Spectroscopic Features
Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.
Vibrational Frequencies (Infrared and Raman Spectroscopy): Theoretical calculations can predict the vibrational modes of a molecule. researchgate.net Each mode corresponds to a specific type of bond stretching, bending, or twisting. The calculated frequencies and intensities can be correlated with experimental peaks in Infrared (IR) and Raman spectra. This correlation helps in assigning specific spectral features to the corresponding molecular motions, confirming the compound's structure. For this compound, key vibrational modes would include C=N imine stretching, C-H stretching and bending, and benzene (B151609) ring vibrations.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. These theoretical values can be compared with experimental NMR data to aid in the structural elucidation of the molecule. The calculated shifts provide a theoretical basis for assigning signals in the experimental spectrum to specific atoms within the molecular structure.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for exploring the mechanisms of chemical reactions. arxiv.orgrsc.org For this compound, this could involve studying its formation (from benzaldehyde (B42025) and methanediamine) or its participation in further chemical transformations.
Reaction Pathway Modeling: This process involves mapping the energy changes as reactants are converted into products. mtu.edu By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This map reveals the most likely path the reaction will follow. aps.orgresearchgate.net
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur (the activation energy). Computational chemists locate this structure and analyze its geometry to understand the bond-making and bond-breaking processes. Frequency calculations are performed on the transition state structure; a valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. This analysis is crucial for understanding reaction kinetics and mechanisms. mtu.edu
Role and Applications in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
N-benzylidene imines are valuable precursors for the synthesis of numerous nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. nih.gov The reactivity of the imine functional group allows for its participation in various cyclization reactions to form stable ring systems.
Pyrrolidines:
The synthesis of pyrrolidine (B122466) rings can be achieved through the reaction of imines with appropriate reagents. For instance, the electroreductive cyclization of an imine like benzylideneaniline (B1666777) with 1,4-dihalobutanes provides a route to pyrrolidine derivatives. beilstein-journals.org This method involves the reduction of the imine to a radical anion, which then undergoes nucleophilic attack and cyclization. beilstein-journals.org Another approach involves the [3+2] cycloaddition of azomethine ylides, which can be generated from N-benzylidene imines, with alkenes. tandfonline.com
Quinazolines:
N-benzylidene imines are key intermediates in several synthetic routes to quinazolines. One method involves the reaction of 2-aminobenzyl alcohols with benzylamines, where a transamination reaction forms a 2-(N-benzylidene)amino benzyl (B1604629) alcohol intermediate. nih.gov This intermediate can then undergo oxidation and cyclization to yield the quinazoline (B50416) core. nih.gov Additionally, iron-catalyzed C(sp³)-H oxidation of o-alkylamino N-H ketimines, formed from the reaction of o-alkylamino benzonitriles with organometallic reagents, proceeds through an imine intermediate to furnish quinazolines. nih.gov
Benzimidazoles:
The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes to form an imine intermediate, which then undergoes cyclization. organic-chemistry.org A transition-metal-free method utilizes molecular iodine to promote the intramolecular C-H amidation of crude imines, leading to N-protected benzimidazoles. organic-chemistry.org This approach is advantageous as it does not require the purification of the often-unstable imine intermediates. organic-chemistry.org Various catalysts, including ammonium (B1175870) chloride, have been employed to facilitate the one-pot condensation of o-phenylenediamines and aldehydes to produce 2-substituted benzimidazoles.
Benzothiazoles:
Similar to benzimidazoles, benzothiazoles can be synthesized through the condensation of 2-aminobenzenethiols with aldehydes or their derivatives, which likely proceeds through an imine intermediate. The Passerini three-component reaction, for example, can be used to produce unsaturated α-benzothiazole acyloxyamides, showcasing the versatility of benzothiazole-derived imines in multicomponent reactions. nih.gov
Building Block for Complex Organic Molecular Architectures
The imine functional group in compounds like N-(benzylideneamino)methanamine makes them valuable building blocks for constructing more complex molecular structures. umich.educhemscene.com Their ability to undergo a variety of chemical transformations allows for their incorporation into larger, more intricate molecular frameworks.
Imines serve as key components in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. tandfonline.com For example, the synthesis of highly substituted pyrrolidine derivatives can be achieved through a one-pot, four-component reaction involving amines, carbon disulfide, isocyanides, and benzylidene malononitrile. tandfonline.com
Furthermore, the development of catalyst- and additive-free methods for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines highlights the role of imine condensation in forming complex aniline (B41778) derivatives. nih.govresearchgate.net This reaction proceeds through a sequential imine condensation–isoaromatization pathway. nih.govresearchgate.net
Methodologies for Functional Group Interconversion and Derivatization
The imine group is susceptible to a range of functional group interconversions and derivatizations, which enhances its synthetic utility. ub.eduvanderbilt.edu
Reduction: Imines can be readily reduced to their corresponding amines. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. wikipedia.org This reduction is a fundamental method for synthesizing primary and secondary amines. The asymmetric reduction of prochiral imines is a valuable strategy for the synthesis of chiral amines. wikipedia.org
Hydrolysis: The carbon-nitrogen double bond of an imine can be cleaved by hydrolysis to regenerate the parent aldehyde or ketone and the primary amine. youtube.com This reaction is typically reversible and can be driven to completion by the addition of water. youtube.comyoutube.com
Nucleophilic Addition: The electrophilic carbon atom of the imine group is susceptible to attack by nucleophiles. This reaction is analogous to the nucleophilic addition to carbonyl compounds and is a key step in many synthetic transformations, including the Strecker amino acid synthesis.
Cycloaddition Reactions: Imines can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azomethine ylides mentioned earlier, to form five-membered heterocyclic rings. tandfonline.com They can also act as dienophiles or aza-dienes in Diels-Alder reactions. redalyc.org
Derivatization: The nitrogen atom of the imine can be alkylated, and the aromatic ring of the benzylidene group can undergo electrophilic substitution reactions, allowing for further diversification of the molecular structure.
Future Research Directions and Emerging Paradigms in N Benzylideneamino Methanamine Chemistry
Development of Stereoselective Synthetic Pathways Utilizing N-(benzylideneamino)methanamine
The development of synthetic routes that can control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry. For this compound, the imine functionality serves as a key handle for introducing chirality. Future research is poised to explore the utility of this compound in asymmetric transformations.
One promising avenue lies in the use of chiral Brønsted or Lewis acids to catalyze reactions at the imine nitrogen or carbon. By forming a transient chiral complex, these catalysts could direct the approach of nucleophiles to one face of the imine, leading to the formation of enantioenriched products. The exploration of various chiral ligands and metal catalysts in reactions such as reductions, additions, and cycloadditions involving this compound will be critical.
Furthermore, the synthesis of chiral derivatives of this compound itself, by incorporating a chiral auxiliary on the methylamine (B109427) fragment, could open doors to diastereoselective reactions. These reactions would leverage the innate chirality of the starting material to guide the formation of new stereocenters. The development of reliable protocols for such syntheses is a key area for future work.
Table 1: Potential Stereoselective Reactions Involving this compound
| Reaction Type | Catalyst/Reagent | Potential Product |
| Asymmetric Reduction | Chiral Boron or Aluminum Hydrides | Chiral Amines |
| Asymmetric Nucleophilic Addition | Chiral Organometallic Reagents | Chiral α-Substituted Amines |
| Asymmetric Cycloaddition | Chiral Lewis Acids | Chiral Heterocycles |
Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Compound
Photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. The imine bond in this compound is susceptible to redox transformations, making it a prime candidate for exploration in these burgeoning fields.
In the realm of photocatalysis, the compound could participate in a variety of transformations initiated by light-excited catalysts. For instance, single-electron reduction of the imine could generate a nitrogen-centered radical, a highly reactive intermediate capable of engaging in subsequent bond-forming reactions. Conversely, oxidation could lead to the formation of a radical cation, opening up different reaction pathways. The screening of various photosensitizers and reaction conditions will be instrumental in unlocking the photocatalytic potential of this compound.
Electrocatalysis offers another avenue for the controlled oxidation or reduction of this compound. By precisely tuning the applied potential, chemists can selectively target the imine functionality and drive desired transformations. This approach could be particularly useful for developing novel methods for the synthesis of amines and other nitrogen-containing compounds. Investigating the electrochemical behavior of this compound on different electrode materials and in various electrolyte systems is a fundamental step in this direction.
Table 2: Prospective Photocatalytic and Electrocatalytic Transformations
| Transformation | Method | Potential Outcome |
| Reductive Coupling | Photocatalysis | Vicinal Diamines |
| Oxidative Cyclization | Electrocatalysis | Heterocyclic Scaffolds |
| Functionalization of C-H bonds | Photocatalysis | Novel Amine Derivatives |
Innovative Applications and Methodologies in Contemporary Organic Synthesis
Beyond its potential in stereoselective and catalytic reactions, this compound can serve as a valuable building block in the development of novel synthetic methodologies. Its bifunctional nature, possessing both nucleophilic and electrophilic sites, makes it an ideal component for multicomponent reactions (MCRs). MCRs, which involve the combination of three or more starting materials in a single pot to form a complex product, are highly sought after for their efficiency and atom economy. dovepress.comnih.govrug.nlnih.gov
Designing novel MCRs that incorporate this compound could provide rapid access to diverse libraries of complex molecules. For example, it could act as the imine component in a Mannich-type reaction, or its nitrogen atom could serve as a nucleophile in a variety of cascade reactions. The exploration of its reactivity with a wide range of electrophiles and nucleophiles under various conditions is a fertile ground for discovery.
Furthermore, the development of tandem reactions, where a single catalyst promotes multiple transformations in a sequential manner, represents another exciting frontier. This compound could be a key substrate in such processes, enabling the construction of intricate molecular architectures in a single operation. The discovery of new catalytic systems that can orchestrate these complex transformations will be a significant advance.
Table 3: Potential Innovative Synthetic Methodologies
| Methodology | Description | Potential Products |
| Multicomponent Reactions | Combining this compound with two or more other reactants in a one-pot synthesis. | Structurally diverse heterocycles and polyfunctional compounds. |
| Cascade Reactions | A series of intramolecular reactions initiated by a single event, involving this compound as a key intermediate. | Complex polycyclic systems. |
| C-H Activation | Direct functionalization of C-H bonds in the this compound molecule. | Novel substituted amines and imines. |
Q & A
Q. What are the standard synthetic protocols for preparing N-(benzylideneamino)methanamine derivatives, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via condensation reactions between primary amines and aldehydes. For example, 4-chlorobenzylamine reacts with aldehydes under ambient conditions over 16 hours to yield crystalline products, with yields up to 92% . Key considerations include:
- Catalyst selection : Transition-metal/organocatalyst systems (e.g., Ru or Fe complexes) enhance imine formation efficiency.
- Solvent and temperature : Reactions in chloroform or dichloromethane at room temperature minimize side products.
- Purification : Column chromatography or recrystallization is used to isolate pure imines, confirmed by H/C NMR (e.g., imine proton at δ 8.27 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- H NMR : The imine proton (CH=N) appears as a singlet between δ 8.2–8.3 ppm, while aromatic protons show splitting patterns dependent on substituents (e.g., 4-chloro derivatives exhibit doublets at δ 7.64 ppm) .
- C NMR : The imine carbon resonates at ~160–162 ppm, with aromatic carbons in the 125–137 ppm range .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] for L1 at m/z 588.2542) .
Advanced Research Questions
Q. How do substituents on the benzylidene ring influence the electronic properties and reactivity of this compound?
Substituents alter π-conjugation and electron-donating/withdrawing effects:
- Electron-donating groups (e.g., -OCH) : Increase conjugation in the aniline moiety, reducing acidity (σ = -0.23) .
- Electron-withdrawing groups (e.g., -CF) : Decrease conjugation, increasing reactivity in catalytic oxidation reactions .
- Quantitative analysis : Linear free-energy relationships (LFERs) using σ constants correlate substituent effects with reaction rates .
Q. How can contradictions in experimental data regarding isomeric stability be resolved?
- NMR and computational studies : For thiophenyliden derivatives, H-N HMBC and NOESY confirm Z-isomer dominance (3.37–3.87 kcal/mol stability over E-isomers) .
- Quantum calculations : HF/6-31G* methods optimize geometries and predict energy differences between conformers (e.g., axial vs. equatorial sulfur in spiro derivatives) .
Q. What role does this compound play in catalytic systems, and how can its electronic properties be tailored?
- Catalytic oxidation : Derivatives like N-(4-chlorobenzylidene)methanamine act as ligands in Ru-catalyzed amine oxidation, where electron-withdrawing groups enhance metal-ligand charge transfer .
- Corrosion inhibition : Benzimidazole-functionalized derivatives (e.g., BIFM ) adsorb on steel surfaces via Langmuir isotherms, with inhibition efficiency >90% in acidic media .
Q. How do hydrogen bonding and crystal packing affect the structural stability of this compound derivatives?
- X-ray crystallography : Derivatives like N-(4-methoxybenzylidene)methanamine oxide form intramolecular C–H⋯O hydrogen bonds (S(6) rings) and intermolecular R_2$$^2(14) motifs, stabilizing Z-conformations .
- Conformational analysis : Planar imine geometries (r.m.s. deviation = 0.0787 Å) minimize steric strain .
Methodological Guidance
- Handling contradictory NMR data : Compare coupling constants and integration ratios across solvents (CDCl vs. DMSO-d) to identify solvent-induced shifts .
- Synthesizing derivatives for catalytic studies : Prioritize para-substituted benzaldehydes to maximize electronic effects, and use sterically hindered amines (e.g., tert-butyl) to probe steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
